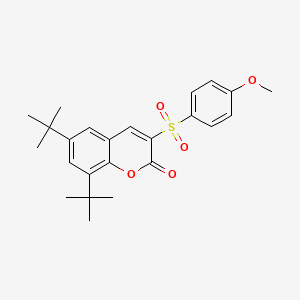
6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one” is a chemical compound. The exact properties and applications of this compound are currently unknown due to the lack of available data.
Synthesis Analysis
The synthesis of this compound would likely involve several steps, including the formation of the chromen-2-one core and the attachment of the various substituents. However, the exact synthetic route cannot be determined without further information.Molecular Structure Analysis
The molecular structure of this compound would include a chromen-2-one core with various substituents. However, without more specific information or a detailed study, it’s difficult to provide a comprehensive analysis of the molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Without more information, it’s difficult to provide a detailed analysis of potential reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Domino Friedel-Crafts Acylation/Annulation Synthesis
Radha Bam and Wesley A. Chalifoux (2018) developed a highly regioselective synthesis method for 2,3-disubstituted chromen-4-one derivatives using a domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping sequence. This process allows the synthesis of a variety of chromen-4-one derivatives with up to 93% yield under relatively mild conditions, highlighting the synthetic utility of chromen-2-one derivatives in organic synthesis (Bam & Chalifoux, 2018).
Dual Chemosensor for Metal Ions
Ankita Roy et al. (2019) reported the synthesis of a rhodamine-based compound acting as a dual chemosensor for Zn2+ and Al3+ ions, exhibiting distinctly separated excitation and emission wavelengths. The sensor's fluorescence intensity increases significantly in the presence of these ions, demonstrating the potential of chromen-2-one derivatives in sensor applications (Roy et al., 2019).
Catalytic Activities in Alcohol Oxidation
S. Hazra et al. (2015) synthesized sulfonated Schiff base copper(II) complexes from 2-aminobenzenesulfonic acid and 2-hydroxy-3-methoxybenzaldehyde, which acted as efficient and selective catalysts for the oxidation of alcohols. This study illustrates the catalytic capabilities of chromen-2-one derivatives and their potential in facilitating chemical transformations (Hazra et al., 2015).
Facile Acid-catalyzed Condensation
Suven Das et al. (2004) explored the acid-catalyzed condensation of 2-hydroxy-2,2'-biindan-1,1',3,3'-tetrone with various phenols and methoxyaromatic systems, leading to the production of 2-aryl/alkyl-2,2'-biindan-1,1',3,3'-tetrones. This method highlights the chemical reactivity and application of chromen-2-one derivatives in synthesizing complex organic molecules (Das et al., 2004).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it might pose inhalation risks. However, without specific data, it’s difficult to provide a comprehensive analysis of potential hazards1.
Future Directions
The future directions for the study and use of this compound would depend on its properties and potential applications. These could include further studies to determine its properties, potential uses in various industries, and the development of methods for its synthesis.
properties
IUPAC Name |
6,8-ditert-butyl-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O5S/c1-23(2,3)16-12-15-13-20(22(25)29-21(15)19(14-16)24(4,5)6)30(26,27)18-10-8-17(28-7)9-11-18/h8-14H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCWQFAUVOTACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

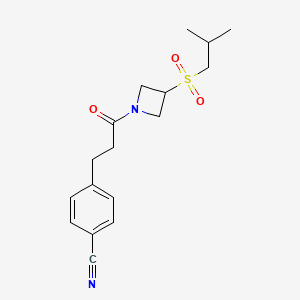
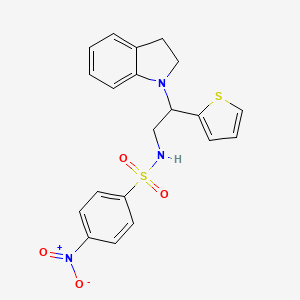
![2-(3-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2704407.png)
![N-(2-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704409.png)
![ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704410.png)
![(4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2704412.png)
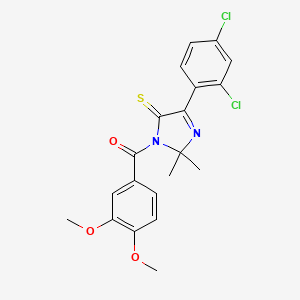
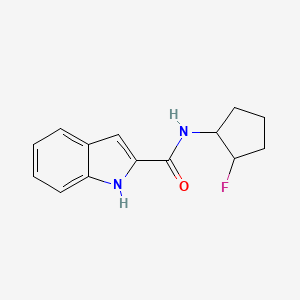
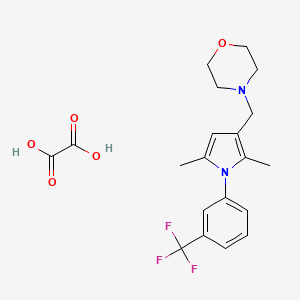
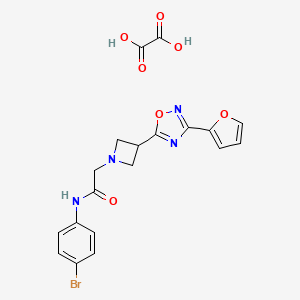
![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2704418.png)
![4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2704419.png)
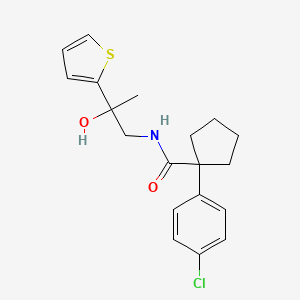
![(E)-ethyl 2-(4-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2704425.png)